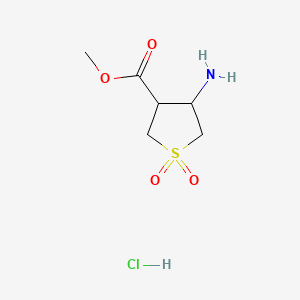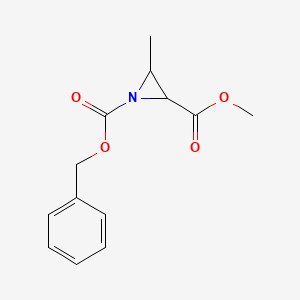
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is a chiral aziridine derivative. This compound has a three-membered ring containing a nitrogen atom and two carbon atoms, with different substituents attached to each of the carbon atoms.
Métodos De Preparación
The synthesis of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate involves the reaction of 2-methylaziridine with benzyl chloroformate and diethyl malonate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Time: 12-24 hours
Análisis De Reacciones Químicas
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted aziridines.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C).
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aziridines.
Aplicaciones Científicas De Investigación
Organic Synthesis: It can be used as a chiral building block for the synthesis of complex molecules.
Asymmetric Catalysis: The compound has been studied for its potential use in the preparation of chiral ligands for asymmetric catalysis.
Medicinal Chemistry: It has shown anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is not well understood. it has been proposed that it may act by:
Inhibiting the proliferation of cancer cells: Through the induction of apoptosis (programmed cell death).
Inhibiting the growth of fungal cells: By disrupting cell wall synthesis.
Comparación Con Compuestos Similares
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate can be compared with other similar aziridine derivatives, such as:
- 2-Methyl brosylaziridine (BsMAz)
- 2-Methyl tosyl aziridine (TsMAz)
- 2-Methyl mesylaziridine (MsMAz)
These compounds share the aziridine ring structure but differ in their substituents and reactivity.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 3-methylaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
GYSSOABOJGIPEA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


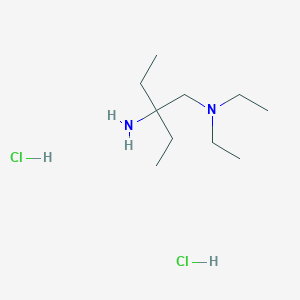
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)

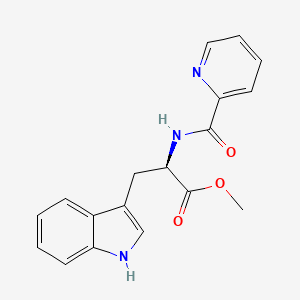

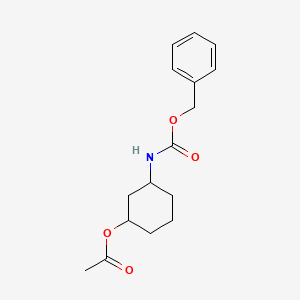

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
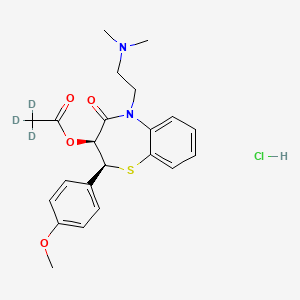
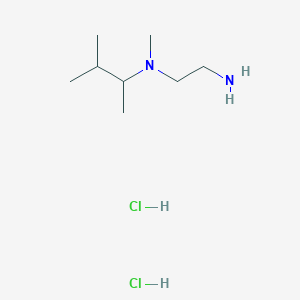
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

